molecular formula C23H33ClN2 B13749400 N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine CAS No. 23892-37-7

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine

Cat. No.: B13749400
CAS No.: 23892-37-7
M. Wt: 373.0 g/mol
InChI Key: SMATYJPXVOZGNR-UHFFFAOYSA-N
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Description

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is an organic compound that features a complex structure with a p-chlorophenyl group attached to a benzyl moiety, which is further connected to an ethylenediamine backbone substituted with dibutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N’,N’-dibutylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The p-chlorophenyl group and the ethylenediamine backbone play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine
  • N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine
  • N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine

Uniqueness

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-chlorophenyl group enhances its reactivity and potential biological activity, while the dibutyl groups contribute to its lipophilicity and overall molecular stability.

Properties

CAS No.

23892-37-7

Molecular Formula

C23H33ClN2

Molecular Weight

373.0 g/mol

IUPAC Name

N',N'-dibutyl-N-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine

InChI

InChI=1S/C23H33ClN2/c1-3-5-17-26(18-6-4-2)19-16-25-23(20-10-8-7-9-11-20)21-12-14-22(24)15-13-21/h7-15,23,25H,3-6,16-19H2,1-2H3

InChI Key

SMATYJPXVOZGNR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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